N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide
Übersicht
Beschreibung
N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide, also known as BIX-01294, is a chemical compound that has gained attention in scientific research due to its potential as an epigenetic modulator. Epigenetic modifications are changes to the DNA that do not alter the underlying sequence but can affect gene expression and cellular function. BIX-01294 has been shown to inhibit the activity of a specific enzyme known as G9a, which is involved in the epigenetic regulation of gene expression. In
Wirkmechanismus
N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide acts as a competitive inhibitor of G9a, binding to the enzyme's active site and preventing it from carrying out its normal function. G9a is responsible for adding a specific chemical modification (methylation) to histone proteins, which are involved in the packaging of DNA. This methylation can affect the accessibility of genes to the cellular machinery that reads and interprets DNA, leading to changes in gene expression. By inhibiting G9a, N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide can alter the methylation status of histones and affect gene expression and cellular function.
Biochemical and Physiological Effects:
N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide has been shown to have various biochemical and physiological effects in cells. Inhibition of G9a by N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide can lead to changes in gene expression and cellular function, affecting processes such as cell differentiation, proliferation, and apoptosis. N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide has also been shown to affect the expression of specific genes involved in cancer progression, suggesting its potential as a therapeutic agent for cancer. However, the effects of N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide can be cell-type specific, and further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of G9a, making it a valuable tool for investigating the role of this enzyme in various cellular processes. N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to its use. N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide can have off-target effects, affecting other enzymes or cellular processes in addition to G9a. It can also be toxic to cells at high concentrations, limiting its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials. Another area of research is the development of more potent and selective inhibitors of G9a, which could have greater therapeutic potential. Additionally, N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide could be used as a tool for investigating the role of epigenetic modifications in various cellular processes, leading to a better understanding of the underlying mechanisms of disease.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide has been used in numerous scientific studies to investigate its potential as an epigenetic modulator. One area of research has focused on its ability to inhibit the activity of G9a, which is involved in the epigenetic regulation of gene expression. G9a has been shown to play a role in various cellular processes, including embryonic development, cell differentiation, and cancer progression. N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide has been shown to inhibit the activity of G9a, leading to changes in gene expression and cellular function. This has led to interest in N-[1-(1-benzyl-1H-benzimidazol-2-yl)-2-phenylethyl]benzamide as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Eigenschaften
IUPAC Name |
N-[1-(1-benzylbenzimidazol-2-yl)-2-phenylethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O/c33-29(24-16-8-3-9-17-24)31-26(20-22-12-4-1-5-13-22)28-30-25-18-10-11-19-27(25)32(28)21-23-14-6-2-7-15-23/h1-19,26H,20-21H2,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHAHPMQTBMWRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4)NC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.